1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H30N6O2 and its molecular weight is 422.533. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It may inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways .
- The compound interacts with adenosine receptors, particularly the A2A subtype. Activation of A2A receptors has implications in neuroprotection, cardiovascular health, and inflammation modulation. Further studies are needed to explore its potential therapeutic applications in these areas .
- Given its structural resemblance to purines, this compound has been studied for its effects on the central nervous system. It may influence neurotransmitter release, neuronal excitability, and synaptic plasticity. Researchers are investigating its potential in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s .
- The compound’s purine-like structure suggests possible cardiovascular effects. It could impact blood vessel dilation, platelet aggregation, and heart function. Research in this area aims to uncover its role in cardiovascular health and disease management .
- Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating cytokines and immune responses. Its potential as an anti-inflammatory drug warrants further investigation .
- Some research indicates that this compound may affect metabolic pathways related to glucose homeostasis, lipid metabolism, and energy balance. Investigating its impact on metabolic disorders and obesity management is an active area of study .
Anticancer Properties
Adenosine Receptor Modulation
Neurological Disorders
Cardiovascular Applications
Anti-Inflammatory Activity
Metabolic Disorders and Obesity
properties
IUPAC Name |
1-methyl-9-(4-methylphenyl)-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-17-7-9-18(10-8-17)27-13-6-14-28-19-20(24-22(27)28)25(2)23(31)29(21(19)30)16-15-26-11-4-3-5-12-26/h7-10H,3-6,11-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVHMQFKSOAKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(2-(piperidin-1-yl)ethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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